molecular formula C9H12O4 B13479535 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde

8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde

Cat. No.: B13479535
M. Wt: 184.19 g/mol
InChI Key: DYYGYIBUHAQSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-1,4-dioxaspiro[45]decane-7-carbaldehyde is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carboxylic acid.

    Reduction: 8-Hydroxy-1,4-dioxaspiro[4.5]decane-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde is unique due to the presence of both an aldehyde group and a spiro structure. This combination of functional groups provides distinct reactivity and potential for various applications in synthesis and research.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

8-oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde

InChI

InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6-7H,1-5H2

InChI Key

DYYGYIBUHAQSLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1=O)C=O)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.